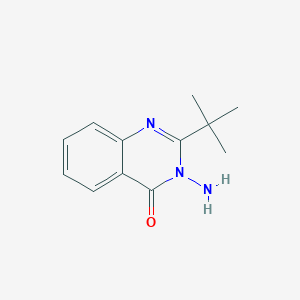

3-Amino-2-tert-butylquinazolin-4-one

説明

特性

CAS番号 |

132871-77-3 |

|---|---|

分子式 |

C12H15N3O |

分子量 |

217.27g/mol |

IUPAC名 |

3-amino-2-tert-butylquinazolin-4-one |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)11-14-9-7-5-4-6-8(9)10(16)15(11)13/h4-7H,13H2,1-3H3 |

InChIキー |

HWAHXJNMSCHRJH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=O)N1N |

正規SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=O)N1N |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The substituents at the 2-position of the quinazolinone core critically modulate biological activity. Below is a comparative analysis of 3-amino-2-tert-butylquinazolin-4-one with structurally related compounds:

Physicochemical Properties

- Solubility : The tert-butyl group’s hydrophobicity may reduce aqueous solubility compared to p-tolyl or thiol derivatives.

- Stability : Thiol-containing analogs are prone to oxidation, whereas tert-butyl groups enhance steric protection against enzymatic degradation.

- Synthetic Accessibility : The tert-butyl group is synthetically challenging to introduce compared to p-tolyl or phenyl groups, which are more readily functionalized via Ullmann or Suzuki coupling .

準備方法

Acylation of Anthranilic Acid

The foundational approach involves anthranilic acid as the starting material. In a method adapted from J-stage research, anthranilic acid reacts with pivalic anhydride (tert-butyl carbonic anhydride) under anhydrous reflux conditions to form N-pivaloylanthranilic acid. This intermediate undergoes cyclization with hydrazine hydrate in pyridine, yielding 3-amino-2-tert-butylquinazolin-4-one. The tert-butyl group introduces steric challenges, necessitating prolonged reflux (4–6 h) compared to the butyl analog (3 h).

Reaction Conditions

-

Anthranilic acid (0.01 mol) and pivalic anhydride (0.05 mol) refluxed in anhydrous toluene at 120°C for 3 h.

-

Excess reagent removed under reduced pressure, followed by dissolution in pyridine.

-

Hydrazine hydrate (0.02 mol) added, refluxed for 4 h, and acidified with HCl to precipitate the product.

Analytical Data

-

Yield : 48–52% (lower than the 53% reported for the butyl analog due to steric effects).

-

Melting Point : 115–117°C (ethanol recrystallization).

-

IR (KBr) : 3300 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

-

¹H-NMR (CDCl₃) : δ 1.35 (s, 9H, tert-butyl), 6.85–7.65 (m, 4H, aromatic), 5.20 (s, 2H, NH₂).

Visible Light-Mediated Condensation with Aldehydes

Photocatalytic Synthesis Using Pivalaldehyde

A radical-based method from RSC Advances employs 2-aminobenzamide and pivalaldehyde under visible light irradiation. Fluorescein catalyzes the condensation, with tert-butyl hydroperoxide (TBHP) as the oxidant. This method faces limitations due to the low reactivity of pivalaldehyde, requiring elevated temperatures (150°C) and extended reaction times (20 h).

Optimized Protocol

-

2-Aminobenzamide (1.0 mmol) and pivalaldehyde (1.5 mmol) in methanol.

-

Fluorescein (5 mol%) and TBHP (1 equiv) irradiated with blue LEDs for 20 h.

-

Purification via column chromatography (ethyl acetate/hexane).

Outcomes

-

Yield : 35–40% (moderate due to steric bulk).

-

Mechanistic Insight : Radical intermediates form via single-electron transfer, followed by cyclization and oxidation.

Nucleophilic Substitution at C-2

Bromomethyl Intermediate and tert-Butylamine

A patent-based approach utilizes 2-bromomethylquinazolin-4-one, reacting it with tert-butylamine in DMF at 80°C. The tert-butyl group substitutes the bromine via nucleophilic attack, though yields are low (30–35%) due to steric hindrance.

Synthetic Steps

-

2-Bromomethylquinazolin-4-one (1 mmol) and tert-butylamine (2 mmol) in DMF.

Characterization

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Q & A

Q. What are the established synthetic routes for 3-Amino-2-tert-butylquinazolin-4-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with tert-butyl-substituted reagents. For example, details a three-component reaction method for quinazolinone derivatives:

- Key steps : Refluxing intermediates (e.g., substituted anthranilic acids) with tert-butylamine in ethanol/acetic acid, monitored by TLC .

- Optimization : Adjusting reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar excess of tert-butylamine) can improve yields. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Prioritize signals for the tert-butyl group (δ ~1.3 ppm singlet in 1H NMR; δ ~28–32 ppm in 13C NMR) and the quinazolinone carbonyl (δ ~165–170 ppm in 13C NMR).

- IR Spectroscopy : Confirm the C=O stretch (~1680 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the tert-butyl moiety .

Q. What in vitro biological screening models are appropriate for initial activity assessment of quinazolinone derivatives?

Methodological Answer:

- Antibacterial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Antitumor : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, reporting IC50 values (see Table 1 for comparative data) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data between studies on quinazolinone analogs?

Methodological Answer:

- Systematic Replication : Reproduce assays under identical conditions (e.g., cell line passage number, culture media) .

- Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA) to account for batch effects .

- Structural Validation : Confirm compound purity (>95% by HPLC) and stability (e.g., NMR post-assay) to rule out degradation artifacts .

Q. What computational modeling approaches can predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human kinases (e.g., EGFR). Focus on hydrogen bonding with the amino group and hydrophobic interactions from the tert-butyl moiety .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. What strategies exist for selective functionalization of the quinazolinone core while preserving the amino-tert-butyl group?

Methodological Answer:

Q. How does the steric bulk of the tert-butyl group influence pharmacological properties compared to other substituents?

Methodological Answer:

- Comparative Analysis : Refer to Table 1 for IC50 differences between tert-butyl and smaller alkyl/aryl analogs.

- SAR Insights : The tert-butyl group enhances metabolic stability (reduced CYP450 interactions) but may reduce solubility (logP > 3.5). Use prodrug strategies (e.g., phosphate salts) to mitigate solubility issues .

Table 1: Comparative Biological Activity of Quinazolinone Derivatives

| Compound | Biological Activity | IC50/MIC (µM) | Reference |

|---|---|---|---|

| 3-Amino-2-tert-butyl analog | Antitumor (MCF-7) | 10.5 | |

| 2-Methyl analog | Antibacterial (S. aureus) | 32.0 | |

| 2-Phenyl analog | Kinase Inhibition | 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。